2-Octyldodecan-1-amine

Beschreibung

Chemical Identity and Physical Properties

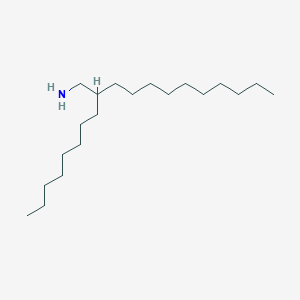

2-Octyldodecan-1-amine (CAS 62281-06-5) is a branched primary amine with the molecular formula C₂₀H₄₃N and a molecular weight of 297.56 g/mol. Its IUPAC name is this compound, and it is also referred to as 2-octyldodecylamine. Key physical properties include:

Applications

This compound is utilized in advanced material sciences, particularly in organic electronics and fluorescent materials, where its branched alkyl chain enhances solubility and thermal stability. It is commercially available in purities up to 95% and packaged under inert conditions (e.g., argon or vacuum) to prevent oxidation.

Safety and Handling

this compound carries a Warning signal word (H302: harmful if swallowed) and requires precautions such as wearing protective gloves and eyewear.

Eigenschaften

IUPAC Name |

2-octyldodecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43N/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20H,3-19,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNQHHBRKZQBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596054 | |

| Record name | 2-Octyldodecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62281-06-5 | |

| Record name | 2-Octyldodecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-n-Octyl-1-dodecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Ammonolysis of Long-chain Alcohols

A more direct approach involves the ammonolysis of long-chain alcohols such as n-octanol or n-caprylic alcohol:

Reaction Conditions : The alcohol reacts with liquid ammonia under high pressure (0.5 to 2 MPa) and elevated temperatures (120 to 250 °C). This method often employs catalysts like nickel on alumina for enhanced efficiency.

Molar Ratios : Typical molar ratios of alcohol to ammonia range from 1:4 to 1:10, optimizing yield and selectivity towards the desired amine product.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method for 2-Octyldodecan-1-amine:

| Method | Advantages | Disadvantages |

|---|---|---|

| Reductive Amination | High purity, straightforward process | Requires careful control of reducing conditions |

| Curtius Rearrangement | Versatile for complex molecules | Multi-step process, potential for low yields |

| Ammonolysis | Direct synthesis from readily available alcohols | High pressure and temperature requirements |

Research Findings and Applications

Recent studies have highlighted various applications for this compound due to its amphiphilic nature, which allows it to interact effectively with both polar and non-polar substances. This property makes it particularly valuable in:

Surfactants : Used in formulations that require surface activity.

Emulsifiers : Effective in stabilizing emulsions in cosmetic and pharmaceutical products.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 2-Octyldodecan-1-amine can undergo oxidation reactions to form corresponding oxides or amides.

Reduction: This compound can be reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Formation of oxides or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

The compound serves as a surfactant in coatings, improving the dispersion of pigments and enhancing the stability of emulsions. Its hydrophobic nature helps in forming water-repellent surfaces.

2.3. Adhesives

In adhesive formulations, 2-octyldodecan-1-amine contributes to improved adhesion properties, particularly in formulations requiring strong bonding under varying environmental conditions.

3.1. Organic Electronics

Research has shown that this compound can be used as a processing additive in organic photovoltaics (OPVs). It improves the morphology of active layers, leading to enhanced charge transport and overall device efficiency.

Case Study:

A study demonstrated that incorporating this compound into polymer blends resulted in improved power conversion efficiencies (PCE) compared to control samples without the additive .

3.2. Sensor Technology

The compound has been explored for use in sensor applications, particularly in chemiresistive sensors where it aids in the detection of volatile organic compounds (VOCs). Its ability to interact with target analytes enhances sensor sensitivity.

Research Insights

Recent studies have highlighted the potential of this compound in various research fields:

4.1. Polymer Chemistry

The compound has been used as a building block for synthesizing novel polymers with tailored properties for specific applications such as drug delivery systems and biodegradable materials .

4.2. Nanotechnology

In nanocomposite materials, this compound facilitates the dispersion of nanoparticles within polymer matrices, improving mechanical properties and thermal stability.

Safety and Environmental Considerations

While this compound has beneficial properties for industrial applications, safety data indicates it may pose risks if mishandled:

| Hazard Statement | Precautionary Measures |

|---|---|

| H302 | Avoid ingestion; use personal protective equipment |

| Warning | Ensure adequate ventilation during use |

Wirkmechanismus

The mechanism of action of 2-octyldodecan-1-amine involves its interaction with cellular membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, it can interact with protein targets, influencing their structure and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize 2-octyldodecan-1-amine, we compare it with structurally analogous amines and alcohols, focusing on chain length, functional groups, and applications.

Table 1: Key Properties of this compound and Analogues

Structural and Functional Insights

Chain Length and Branching this compound’s C20 branched chain contributes to higher boiling and melting points compared to shorter-chain analogues like 2-hexyldecan-1-amine (C16) and 2-butyloctan-1-amine (C12). Longer chains enhance van der Waals interactions, increasing thermal stability. The branched structure improves solubility in nonpolar solvents, making it suitable for organic electronic applications.

Functional Group Differences

- Amine vs. Alcohol : 2-Octyldodecan-1-ol (alcohol analogue) lacks the reactive -NH₂ group, reducing its utility in reactions requiring nucleophilic amines (e.g., coordination chemistry or surfactant synthesis). However, the hydroxyl group increases polarity, making it more suitable as a solvent.

Performance in Material Science

- This compound’s high molecular weight and stability make it preferable in fluorescent materials, where it acts as a matrix or dopant. Shorter-chain amines are less effective due to lower thermal resistance.

Research Findings and Industrial Relevance

- Organic Electronics : this compound’s role in fluorescent materials is well-documented, with patents highlighting its use in light-emitting diodes (LEDs) and photovoltaic cells.

- Comparative Limitations : Shorter-chain amines (e.g., C12) are less thermally stable, limiting their use in high-temperature applications.

Biologische Aktivität

2-Octyldodecan-1-amine (C20H43N) is a long-chain aliphatic amine that has garnered attention in various fields, including chemistry, biology, and medicine. This compound is primarily recognized for its role as an intermediate in organic synthesis and its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and research findings.

This compound is characterized by its long hydrophobic carbon chain, which influences its interaction with biological membranes. The compound is a clear liquid, ranging in color from colorless to light orange or yellow. Its molecular structure allows it to integrate into lipid bilayers, affecting their fluidity and permeability.

| Property | Value |

|---|---|

| Molecular Formula | C20H43N |

| Molecular Weight | 313.57 g/mol |

| Appearance | Clear to light yellow liquid |

| Boiling Point | Not specified |

| Density | Not specified |

The biological activity of this compound is largely attributed to its ability to interact with cellular membranes. It can integrate into lipid bilayers, thereby altering membrane dynamics and influencing cellular processes such as permeability and fluidity. This interaction can lead to various biological effects, including:

- Membrane Disruption : By altering membrane integrity, it may affect the function of membrane-bound proteins.

- Cellular Uptake : Its hydrophobic nature may facilitate the transport of other compounds across cellular membranes.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit bacterial growth by disrupting membrane synthesis and binding to fatty acids in the cell wall. This property makes it a potential candidate for use in antimicrobial formulations.

2. Drug Delivery Systems

The compound's ability to modify membrane dynamics has led to investigations into its use in drug delivery systems. Its incorporation into formulations may enhance the bioavailability of therapeutic agents by facilitating their passage through lipid membranes.

3. Cellular Studies

In biological research, this compound serves as a model compound for studying the effects of long-chain amines on cellular processes. It has been used to investigate how these compounds influence membrane dynamics and cellular signaling pathways .

Study on Membrane Dynamics

A study investigated the effects of this compound on model lipid membranes. The results indicated significant alterations in membrane fluidity and permeability when the compound was incorporated into lipid bilayers. These changes were linked to increased cellular uptake of other compounds, suggesting potential applications in enhancing drug delivery .

Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was evaluated against various bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Q & A

Q. What strategies investigate the role of this compound in modulating surface interactions during nanomaterial synthesis?

- Methodological Answer : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms, assessing monolayer formation at air-water interfaces. X-ray Photoelectron Spectroscopy (XPS) quantifies amine adsorption on metal nanoparticles. Pair with zeta potential measurements to evaluate colloidal stability in nanoparticle suspensions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.